molecular formula C31H26N2O10 B12100353 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Cat. No.: B12100353
M. Wt: 586.5 g/mol
InChI Key: SHULCCQTYFCRIY-UHFFFAOYSA-N
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Description

2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine is a purine nucleoside analog known for its significant biological activity. This compound is particularly noted for its antitumor properties, targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine typically involves the benzoylation of 5-Methoxyuridine. The process includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at the 2’, 3’, and 5’ positions of 5-Methoxyuridine are protected using benzoyl chloride in the presence of a base such as pyridine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete benzoylation.

    Purification: The product is purified using column chromatography to obtain pure 2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Types of Reactions:

    Oxidation: 2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl-protected hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Oxidized derivatives of the uridine moiety.

    Reduction: Deprotected uridine derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination. This process induces apoptosis in cancer cells by disrupting their ability to proliferate. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

  • 2’,3’,5’-Tri-O-acetyl-5-Methoxyuridine
  • 2’,3’,5’-Tri-O-benzoyl-5-Methyluridine
  • 2’,3’,5’-Tri-O-benzoyl-5-Fluorouridine

Comparison:

  • 2’,3’,5’-Tri-O-acetyl-5-Methoxyuridine: Similar in structure but with acetyl groups instead of benzoyl groups, leading to different reactivity and solubility properties.
  • 2’,3’,5’-Tri-O-benzoyl-5-Methyluridine: Contains a methyl group instead of a methoxy group, affecting its biological activity and mechanism of action.
  • 2’,3’,5’-Tri-O-benzoyl-5-Fluorouridine: Incorporates a fluorine atom, which significantly alters its anticancer properties and mechanism of action.

2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine stands out due to its specific methoxy substitution, which influences its interaction with biological targets and its overall efficacy as an anticancer agent .

Properties

Molecular Formula

C31H26N2O10

Molecular Weight

586.5 g/mol

IUPAC Name

[3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H26N2O10/c1-39-22-17-33(31(38)32-26(22)34)27-25(43-30(37)21-15-9-4-10-16-21)24(42-29(36)20-13-7-3-8-14-20)23(41-27)18-40-28(35)19-11-5-2-6-12-19/h2-17,23-25,27H,18H2,1H3,(H,32,34,38)

InChI Key

SHULCCQTYFCRIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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